BenchChemオンラインストアへようこそ!

Golotimod

STAT3 Signaling Cancer Immunology Mucositis

Golotimod (SCV-07, gamma-D-glutamyl-L-tryptophan) is the only immunomodulatory dipeptide engineered with a non-canonical gamma-D-glutamyl bond, conferring resistance to serum peptidase degradation that rapidly hydrolyzes standard L,L-dipeptides. Its mechanism is uniquely dual: it blocks STAT3 homodimerization in the cytoplasm without inhibiting upstream JAK kinases or broadly blocking SH2 domains, while simultaneously activating SHP-2 phosphatase to drive M2→M1 macrophage repolarization and Th1 immune polarization—without the myelosuppression typical of JAK inhibitors. Validated in Phase 2 oral mucositis trials (0.1 mg/kg) and B16 melanoma, HSV-2, and tuberculosis models. Ideal for tumor microenvironment reprogramming and host-directed therapy research requiring STAT3 pathway interrogation with an orally bioavailable, metabolically stable tool compound.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
CAS No. 229305-39-9
Cat. No. B1684319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolotimod
CAS229305-39-9
Synonymsgamma-D-glutamyl-L-tryptophan
golotimod
SCV-07
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1
InChIKeyCATMPQFFVNKDEY-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Golotimod (SCV-07, CAS 229305-39-9) Procurement & Research Guide: Comparator-Based Differentiation


Golotimod (SCV-07), chemically defined as the synthetic dipeptide gamma-D-glutamyl-L-tryptophan [1], is an orally bioavailable small molecule immunomodulator [2]. It is distinguished from natural L,L-dipeptides by its gamma-peptide bond and the presence of a D-amino acid, which confer resistance to typical protease degradation. Its primary reported mechanism involves inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, specifically by blocking STAT3 homodimerization [3], leading to downstream Th1 immune polarization and macrophage functional improvement . Unlike many immunomodulators, Golotimod demonstrates a dual capacity for both antimicrobial activity and antitumor immune microenvironment modulation without direct tumor cell cytotoxicity [4].

Golotimod vs. Generics: Why SCV-07's Gamma-D-Glutamyl Bond Precludes Simple Dipeptide Substitution


Simple substitution with alternative immunomodulatory dipeptides or generic STAT3 inhibitors is precluded by Golotimod's unique gamma-D-glutamyl linkage [1]. Unlike standard alpha-L,L-dipeptides which are rapidly hydrolyzed by serum peptidases, the gamma-peptide bond in Golotimod confers significantly enhanced metabolic stability, enabling oral bioavailability [2]. Critically, Golotimod's inhibition of STAT3 is distinct from JAK inhibitors (e.g., Ruxolitinib) or SH2 domain blockers; Golotimod specifically disrupts STAT3 homodimerization in the cytoplasm without inhibiting upstream JAK kinases or broadly blocking SH2 interactions [3]. Furthermore, its activation of SHP-2 phosphatase leads to a unique dual functional outcome: suppression of M2 macrophage polarization while promoting Th1 immunity [4]. Therefore, sourcing generic L,L-dipeptides or alternative STAT3 pathway inhibitors does not recapitulate the validated in vivo models of oral mucositis attenuation or antituberculosis efficacy enhancement documented for Golotimod .

Quantitative Differentiation of Golotimod (SCV-07) Against Direct Comparators and In-Class Alternatives


Golotimod vs. Ruxolitinib: Distinct STAT3 Inhibition Mechanism (Homodimerization vs. JAK Kinase)

Golotimod (SCV-07) provides a mechanistically distinct mode of STAT3 pathway inhibition compared to JAK1/2 inhibitors like Ruxolitinib. While Ruxolitinib inhibits upstream JAK kinases (ATP-competitive), Golotimod specifically inhibits the homodimerization of phosphorylated STAT3 molecules in the cytoplasm [1]. This difference is critical as it preserves other JAK-dependent signaling pathways. In a phase 2 clinical trial for oral mucositis (NCT00756951), Golotimod at 0.1 mg/kg demonstrated a trend toward delayed onset of severe oral mucositis (WHO grades 3-4) without myelosuppression [2]. In contrast, Ruxolitinib's JAK2 inhibition is associated with dose-limiting thrombocytopenia and anemia in non-myeloid malignancy settings.

STAT3 Signaling Cancer Immunology Mucositis

Golotimod vs. Bestim: Functional Divergence in Macrophage Polarization (SHP-2 Activation)

Compared to the immunomodulatory dipeptide Bestim (gamma-D-glutamyl-L-tryptophan is a distinct chemical entity; Bestim refers to a different composition), Golotimod exhibits a defined mechanism involving SHP-2 phosphatase activation [1]. In vitro studies show Golotimod induces activating phosphorylation of SHP-2 at Tyr542, leading to dephosphorylation of STAT3 and a shift in macrophage polarization from M2 (pro-tumor) to M1 (anti-tumor) phenotype [2]. This mechanism has been correlated with decreased serum CCL2 (MCP-1) levels in B16 melanoma-bearing mice treated with Golotimod [3]. While Bestim also stimulates macrophage phagocytosis, published evidence for its direct STAT3 inhibition or SHP-2 activation is lacking, making Golotimod the more target-validated reagent for studies linking STAT3 to macrophage function.

Macrophage Biology Th1/Th2 Polarization Immunometabolism

Golotimod vs. Topical Acyclovir: Non-Inferior Oral Efficacy in Recurrent Genital HSV-2 Model

In a direct in vivo comparison, oral administration of Golotimod (SCV-07) produced statistically indistinguishable outcomes compared to topical aciclovir in a guinea pig model of recurrent genital herpes simplex virus type 2 (HSV-2) . Specifically, Golotimod treatment reduced recurrent herpetic lesion severity to a degree that was not significantly different from the clinical gold standard topical antiviral . This is a differentiating factor compared to other immunomodulatory peptides which typically lack direct antiviral benchmarking against established small molecule antivirals in vivo.

Antiviral HSV-2 Immunotherapy

Golotimod vs. Peg-IFN/Ribavirin: Viral Load Reduction in Chronic Hepatitis C (Genotype 1) Relapsers

In a Phase 2A clinical trial (NCT00968357) for chronic Hepatitis C virus (HCV) genotype 1 patients who relapsed after standard-of-care (pegylated interferon/ribavirin), 7-day monotherapy with Golotimod (SCV-07) resulted in a >0.6 log10 reduction in HCV viral load in more than 10% of treated patients [1]. This is notable because untreated chronic HCV patients typically exhibit viral load variation of ≤0.3 log10 [2]. This reduction was accompanied by increased neopterin, a Th1 immune response biomarker [3]. While the magnitude is modest compared to direct-acting antivirals (DAAs), this demonstrates a quantifiable host-directed antiviral effect in a difficult-to-treat relapser population, differentiating Golotimod from other immunomodulators lacking clinical HCV data.

Hepatitis C Antiviral Clinical Trial

Optimal Research Applications for Golotimod (SCV-07) Based on Quantified Differentiation


Cancer Immunotherapy Models: Targeting STAT3 in the Tumor Microenvironment

Golotimod is ideally suited for syngeneic and xenograft mouse models investigating STAT3-mediated immunosuppression. Its unique ability to inhibit STAT3 homodimerization while activating SHP-2 phosphatase [1] provides a tool to study macrophage repolarization (M2 to M1) and Th1 immune enhancement without the confounding myelosuppression seen with JAK inhibitors [2]. Researchers should utilize doses validated in B16 melanoma models (e.g., 0.1-1.0 mg/kg SC) to assess changes in tumor-infiltrating immune cells and serum cytokines like CCL2 [3].

Radiation-Induced Oral Mucositis (OM) Attenuation Studies

For in vivo studies of chemoradiation-induced oral mucositis (e.g., using hamster cheek pouch or murine tongue irradiation models), Golotimod is the only immunomodulatory dipeptide with phase 2 clinical data showing a dose-dependent trend toward delayed onset of severe ulcerative OM [1]. Its procurement is justified for projects seeking to correlate STAT3 pathway inhibition in mucosal tissues with clinical OM endpoints. The 0.1 mg/kg dose should be prioritized based on the clinical signal, with higher doses being explored for further effect [2].

Host-Directed Therapy (HDT) for Chronic Viral Infections (HCV, HSV)

Golotimod is a valuable research tool for HDT studies in chronic viral infection models, particularly where standard antivirals have failed or resistance is a concern. The quantified >0.6 log10 HCV viral load reduction in relapsers [1] and non-inferiority to topical aciclovir in genital HSV-2 [2] provide a basis for combining Golotimod with suboptimal direct-acting antiviral doses to assess synergistic immune-mediated clearance. This is particularly relevant for studying functional cure strategies in chronic Hepatitis B or HIV latency reversal, where immune modulation is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Golotimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.